2-Amino-2-(2,6-dichlorophenyl)acetonitrile
Description
Contextualization within Halogenated Aromatic Nitriles and Amino Nitriles
2-Amino-2-(2,6-dichlorophenyl)acetonitrile belongs to two significant classes of organic compounds: halogenated aromatic nitriles and α-amino nitriles. Halogenated aromatic compounds, characterized by a halogen atom directly attached to an aromatic ring, are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine atoms on the phenyl ring in this molecule significantly influences its electronic properties, reactivity, and steric hindrance.
The α-amino nitrile group is a particularly valuable structural motif in organic synthesis. github.io These bifunctional compounds serve as crucial intermediates, most notably in the synthesis of α-amino acids. wipo.int The nitrile group can be hydrolyzed to a carboxylic acid, while the amino group provides a key feature of amino acids. github.io The versatility of the nitrile group allows it to be transformed into other functional groups like amines or aldehydes, making α-amino nitriles key precursors for a wide array of heterocyclic compounds and other bioactive molecules.
Historical Perspectives on Synthetic Development
The primary and most established method for the synthesis of α-amino nitriles is the Strecker synthesis , first reported by Adolph Strecker in 1850. wipo.int This reaction provides a direct route to α-amino nitriles from an aldehyde or ketone, ammonia (B1221849), and a cyanide source. wipo.int
For the specific synthesis of this compound, the Strecker reaction would logically proceed from 2,6-dichlorobenzaldehyde (B137635) . The mechanism involves three key steps:
Imine Formation: 2,6-dichlorobenzaldehyde reacts with ammonia to form an imine. This step typically involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by ammonia and subsequent dehydration.
Cyanide Addition: A cyanide ion (from a source like sodium cyanide or potassium cyanide) then acts as a nucleophile, attacking the electrophilic carbon of the imine. This addition forms the carbon-carbon bond, resulting in the final α-amino nitrile product.
Workup: The reaction is typically followed by an aqueous workup to isolate the product. For enhanced stability and handling, the product is often converted to its hydrochloride salt.
This robust and straightforward methodology has remained the foundational approach for producing a vast range of α-amino nitriles since its discovery.
Overview of Current Research Trajectories
Current research interest in this compound is centered on its application as a synthetic building block. While specific studies detailing its direct use are not abundant in publicly accessible literature, its role can be inferred from research trends involving structurally similar compounds. The primary trajectory for this compound is as an intermediate in the synthesis of more complex molecules with potential biological activity.
Research involving dichlorophenyl moieties and nitrile groups is active, particularly in drug discovery. For instance, dichlorophenylacrylonitriles have been investigated as potential anticancer agents. The 2,6-dichloro substitution pattern is a feature in several known pharmacologically active compounds where it can enhance binding affinity to biological targets or modulate metabolic stability.
Therefore, the research utility of this compound lies in its potential to be a precursor for:
Novel Amino Acids: Hydrolysis of the nitrile group would yield the non-proteinogenic amino acid 2-amino-2-(2,6-dichlorophenyl)acetic acid, which could be incorporated into peptides or used as a chiral building block.
Heterocyclic Compounds: The dual reactivity of the amino and nitrile groups makes it a suitable starting material for constructing various nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals.
Specialized Ligands: The rigid dichlorophenyl group combined with the reactive nitrile and amine functionalities makes it a candidate for the synthesis of specialized ligands for metal catalysis or as probes for biological receptors.
Structure
3D Structure
Properties
Molecular Formula |
C8H6Cl2N2 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6Cl2N2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,12H2 |
InChI Key |
SIGRSXMNRRYYAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C#N)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 2 2,6 Dichlorophenyl Acetonitrile
Direct Synthesis Routes for α-Amino Nitriles
Direct methods for the synthesis of α-amino nitriles are highly efficient as they assemble the core structure in a convergent manner. The most prominent of these is the Strecker synthesis and its variations, alongside amination reactions of activated nitrile precursors.
Strecker-Type Reactions and Variants
The Strecker synthesis is a classic and versatile method for the preparation of α-amino nitriles. In its fundamental form, it involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and a cyanide source, typically hydrogen cyanide or an alkali metal cyanide. For the synthesis of 2-amino-2-(2,6-dichlorophenyl)acetonitrile, the key starting material is 2,6-dichlorobenzaldehyde (B137635).
The reaction mechanism proceeds through the initial formation of an imine from the reaction of 2,6-dichlorobenzaldehyde with ammonia. Subsequent nucleophilic attack of the cyanide ion on the imine carbon leads to the formation of the desired α-amino nitrile. The reaction is typically carried out in an aqueous or alcoholic medium.
Table 1: Key Components in the Strecker Synthesis of this compound
| Component | Role |
| 2,6-Dichlorobenzaldehyde | Aldehyde source, provides the carbon skeleton. |
| Ammonia (or ammonium (B1175870) salt) | Amine source, provides the amino group. |
| Cyanide (e.g., KCN, NaCN) | Cyanide source, provides the nitrile group. |
Variants of the Strecker reaction have been developed to improve yields, reduce reaction times, and introduce stereocontrol. The use of primary or secondary amines instead of ammonia can lead to N-substituted α-amino nitriles. Furthermore, asymmetric Strecker reactions, employing chiral auxiliaries or catalysts, have been developed to produce enantiomerically enriched α-amino nitriles.
Amination Reactions on Activated Nitriles
An alternative direct approach involves the amination of a pre-existing nitrile that has been activated at the α-position. This strategy relies on the generation of a carbanion at the carbon adjacent to the nitrile group, which then reacts with an electrophilic aminating agent.
The nitrile group's electron-withdrawing nature acidifies the α-protons, allowing for their removal by a suitable base to form a stabilized carbanion. This nucleophilic species can then react with an electrophilic source of nitrogen to introduce the amino group.
Common electrophilic aminating agents include:
Chloramine (NH₂Cl)
O-hydroxylamines (RONH₂)
Azo compounds (e.g., diethyl azodicarboxylate, DEAD)
The success of this method is contingent on the careful selection of the base to avoid side reactions, such as self-condensation of the nitrile.
Approaches Involving 2,6-Dichlorophenylacetonitrile (B146609) as a Key Intermediate
This synthetic strategy utilizes the readily available 2,6-dichlorophenylacetonitrile as the starting material. The core of this approach is the introduction of the amino group at the α-carbon of this intermediate.
Functionalization at the α-Carbon Position
To introduce an amino group at the α-position of 2,6-dichlorophenylacetonitrile, this carbon must be rendered nucleophilic. This is achieved by deprotonation with a strong base to form the corresponding carbanion. The stability of this carbanion is enhanced by the electron-withdrawing effect of the adjacent nitrile group.
Table 2: Bases for α-Carbon Functionalization of 2,6-Dichlorophenylacetonitrile
| Base | Strength | Comments |
| Sodium hydride (NaH) | Strong | Often used in aprotic solvents. |
| Lithium diisopropylamide (LDA) | Strong, non-nucleophilic | Useful for preventing side reactions. |
| Sodium amide (NaNH₂) | Strong | A classic strong base for carbanion formation. |
Once the carbanion is generated, it can react with various electrophiles. For the introduction of an amino group, an electrophilic aminating agent is required.
Strategies for Introduction of the Amino Group
With the α-carbanion of 2,6-dichlorophenylacetonitrile generated, the introduction of the amino group can be accomplished through reaction with an electrophilic nitrogen source. This process is known as electrophilic amination.
Potential electrophilic aminating reagents include:
Chloramine (NH₂Cl): A direct but often reactive and unstable reagent.
O-acyl hydroxylamines: These reagents can provide a protected form of the amino group.
Azodicarboxylates: These reagents, such as diethyl azodicarboxylate (DEAD), can react with the carbanion to form a hydrazine (B178648) precursor, which can then be cleaved to yield the amine.
The choice of the aminating agent and reaction conditions is crucial to optimize the yield and minimize the formation of byproducts.
Precursor Chemistry and Downstream Synthetic Transformations
The synthesis of the key precursor, 2,6-dichlorophenylacetonitrile, is an important consideration. It is typically prepared from 2,6-dichlorotoluene via benzylic bromination followed by nucleophilic substitution with a cyanide salt.
This compound itself is a versatile intermediate for further synthetic transformations. The presence of both an amino and a nitrile group allows for a range of chemical modifications.
Table 3: Potential Downstream Transformations of this compound
| Reaction Type | Reagents | Product Type |
| Hydrolysis of the nitrile | Acid or base | α-Amino acid (2-amino-2-(2,6-dichlorophenyl)acetic acid) |
| Reduction of the nitrile | Reducing agents (e.g., LiAlH₄) | 1,2-Diamine (1-(2,6-dichlorophenyl)ethane-1,2-diamine) |
| Cyclization reactions | Bifunctional reagents | Heterocyclic compounds (e.g., imidazoles, thiazoles) |
| Acylation of the amine | Acylating agents (e.g., acid chlorides) | N-acylated α-amino nitrile |
The hydrolysis of the nitrile group provides access to the corresponding α-amino acid, a valuable building block for peptides and other biologically active molecules. Reduction of the nitrile group leads to the formation of a 1,2-diamine, another important synthetic intermediate. The bifunctional nature of α-amino nitriles also makes them useful precursors for the synthesis of various heterocyclic systems.
Synthesis from Related Arylacetonitrile Derivatives
The most direct and common method for the synthesis of this compound is the one-pot, three-component Strecker reaction. This reaction involves the treatment of 2,6-dichlorobenzaldehyde with ammonia and a cyanide source, such as potassium cyanide or trimethylsilyl cyanide. bohrium.comwikipedia.org
The reaction proceeds through the initial formation of an imine from the reaction of 2,6-dichlorobenzaldehyde with ammonia. Subsequent nucleophilic addition of the cyanide ion to the imine intermediate yields the final product, this compound. nrochemistry.commasterorganicchemistry.com The use of ammonium chloride can serve as both a source of ammonia and a mild acid catalyst for the imine formation. masterorganicchemistry.com
Table 1: Typical Reaction Components for the Strecker Synthesis of this compound
| Component | Role |
| 2,6-Dichlorobenzaldehyde | Aldehyde Substrate |
| Ammonia (or Ammonium Salt) | Amine Source |
| Potassium Cyanide (KCN) or Trimethylsilyl Cyanide (TMSCN) | Cyanide Source |
| Solvent (e.g., Methanol, Ethanol, Water) | Reaction Medium |
This method is highly effective for the preparation of a wide array of α-aminonitriles due to its operational simplicity and the ready availability of the starting materials.
Conversion Pathways to Other Functional Groups (e.g., Carboxylic Acids)
The nitrile and amino functionalities of this compound allow for its conversion into other valuable chemical entities, most notably α-amino acids. The hydrolysis of the nitrile group under acidic or basic conditions yields 2-amino-2-(2,6-dichlorophenyl)acetic acid. wikipedia.orgnrochemistry.com
This transformation is a crucial step in the synthesis of non-proteinogenic amino acids, which are important building blocks in medicinal chemistry. The hydrolysis typically involves heating the aminonitrile in the presence of a strong acid, such as hydrochloric acid, or a strong base, like sodium hydroxide. usp.org
Catalytic Strategies in Synthesis
Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and sustainability. Various catalytic strategies can be applied to the synthesis of this compound.
Transition Metal Catalysis
Transition metal catalysts, including those based on palladium, ruthenium, and iron, have been effectively used in the synthesis of α-aminonitriles. organic-chemistry.orgresearchgate.netorganic-chemistry.org In the context of the Strecker reaction, a palladium Lewis acid catalyst can facilitate the one-pot, three-component reaction of aldehydes, amines, and trimethylsilyl cyanide at room temperature. organic-chemistry.org Ruthenium complexes have also been shown to catalyze the oxidative cyanation of tertiary amines to form α-aminonitriles. organic-chemistry.org While specific examples for this compound are not extensively documented, these general methods represent viable catalytic approaches. Nickel-photoredox catalysis has also emerged as a strategy for the functionalization of α-amino C-H bonds, suggesting potential alternative routes to related structures. researchgate.net
Organocatalysis and Biocatalysis Approaches
Organocatalysis offers a metal-free alternative for the synthesis of α-aminonitriles. Chiral organocatalysts, such as thiourea derivatives and cinchona alkaloids, have been successfully employed in asymmetric Strecker reactions to produce enantioenriched α-aminonitriles. mdpi.combuchler-gmbh.comresearchgate.net These catalysts typically activate the imine intermediate towards nucleophilic attack by the cyanide source through hydrogen bonding interactions. mdpi.com This approach is particularly valuable for the synthesis of chiral building blocks for pharmaceuticals.
Biocatalysis provides a highly selective and environmentally friendly route to chiral amines and their derivatives. nih.govwiley.comnih.gov Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines from ketones. nih.gov While direct biocatalytic synthesis of this compound from the corresponding aldehyde has not been specifically reported, the enzymatic hydrolysis of racemic N-acyl-2-amino-2-(2,6-dichlorophenyl)acetic acid, derived from the aminonitrile, could be a viable method for obtaining the enantiomerically pure amino acid. harvard.edu
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for reactions involving reactants that are soluble in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of the aldehyde and amine. wikipedia.org Chiral phase-transfer catalysts, typically quaternary ammonium salts, can facilitate the enantioselective Strecker reaction by transporting the cyanide anion from the aqueous phase to the organic phase where it reacts with the imine. nih.govacs.org This methodology allows for the use of inexpensive and readily available cyanide sources like potassium cyanide in a controlled and selective manner.
Table 2: Comparison of Catalytic Strategies for α-Aminonitrile Synthesis
| Catalytic Strategy | Catalyst Examples | Advantages |
| Transition Metal Catalysis | Palladium(II) complexes, Ruthenium(III) chloride | High efficiency, mild reaction conditions |
| Organocatalysis | Chiral thioureas, Cinchona alkaloids | Metal-free, potential for high enantioselectivity |
| Biocatalysis | Transaminases, Acylases | High enantioselectivity, environmentally benign |
| Phase Transfer Catalysis | Chiral quaternary ammonium salts | Use of aqueous cyanide salts, potential for scalability and enantioselectivity |
Green Chemistry Approaches to Synthesis
Adherence to the principles of green chemistry is a critical aspect of modern chemical synthesis. For the preparation of this compound, several green approaches can be considered.
One of the key principles of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and performing the Strecker reaction in aqueous media has been shown to be effective. researchgate.net The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reaction rates in some cases.
Furthermore, the development of catalyst-free or highly efficient catalytic systems minimizes waste generation. One-pot, multi-component reactions like the Strecker synthesis are inherently atom-economical. researchgate.net The use of non-toxic and readily available cyanide sources, or the in-situ generation of cyanide, can also contribute to a greener synthetic process. For instance, the hydration of nitriles to amides has been achieved using a water extract of pomelo peel ash (WEPPA) as a green reaction medium, highlighting the potential for using agro-waste in chemical transformations. mdpi.com
Solvent-Free Reactions and Alternative Solvents
The pursuit of greener synthetic routes for α-aminonitriles has led to a significant focus on reducing or eliminating the use of volatile and hazardous organic solvents. Research into solvent-free "neat" reactions or the use of alternative, more environmentally friendly solvents is a key area of development.
Solvent-Free Approaches:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivity. For the synthesis of α-aminonitriles, solvent-free conditions can be achieved by grinding the reactants together, sometimes with a solid-supported catalyst. This approach minimizes the environmental impact associated with solvent production, use, and disposal.
Alternative Solvents:
Where a solvent is necessary, the focus has shifted to greener alternatives. Water is a highly desirable solvent due to its non-toxic, non-flammable, and abundant nature. The use of water as a solvent in Strecker-type reactions has been explored, often in conjunction with catalysts that are effective in aqueous media. Other alternative solvents that are being investigated for similar syntheses include ionic liquids and deep eutectic solvents, which offer low volatility and potential for recyclability. The choice of solvent can also influence the reaction selectivity, as has been noted in the synthesis of certain amino nitriles where the solvent can control the diastereoselectivity of the reaction.
Table 1: Comparison of Solvents for α-Aminonitrile Synthesis
| Solvent Type | Advantages | Disadvantages | Applicability to this compound Synthesis |
|---|---|---|---|
| Traditional Organic Solvents | Good solubility for reactants | Often volatile, flammable, and toxic | High, but with significant environmental drawbacks |
| Solvent-Free | Reduced waste, lower cost, potentially faster reactions | May not be suitable for all reactants, potential for localized heating | Potentially high, especially with mechanochemical methods |
| Water | Non-toxic, non-flammable, abundant | Poor solubility for some organic reactants | Moderate, may require phase-transfer catalysts or water-tolerant Lewis acids |
| Ionic Liquids | Low volatility, recyclable, tunable properties | Can be expensive, potential for toxicity | Moderate, offers a recyclable reaction medium |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare | Can have high viscosity | Emerging, promising green alternative |
Environmentally Benign Catalysts and Reagents
The development of environmentally benign catalysts and reagents is a cornerstone of green chemistry, aiming to replace toxic and hazardous substances with safer alternatives.
Catalyst Selection:
A wide array of catalysts has been investigated for the Strecker synthesis of α-aminonitriles, with a growing emphasis on those that are non-toxic, recyclable, and highly efficient. These include:
Lewis Acids: While traditional Lewis acids can be effective, greener alternatives such as metal triflates (e.g., indium or gallium triflate) are gaining traction due to their stability in water and recyclability.
Organocatalysts: Proline and its derivatives are examples of organocatalysts that can promote Strecker-type reactions under mild and often environmentally friendly conditions.
Heterogeneous Catalysts: Solid-supported catalysts, such as clays (e.g., Montmorillonite KSF) or zeolites, offer the significant advantage of easy separation from the reaction mixture and potential for reuse, thereby reducing waste and catalyst leaching into the product.
Alternative Cyanide Sources:
Given the high toxicity of hydrogen cyanide and alkali metal cyanides, a significant area of research is the development of safer cyanide-donating reagents. Trimethylsilyl cyanide (TMSCN) is a commonly used alternative that is less hazardous to handle. Furthermore, innovative approaches are exploring the in-situ generation of cyanide from less toxic precursors, which minimizes the handling and storage of highly toxic cyanide compounds.
Table 2: Environmentally Benign Catalysts for α-Aminonitrile Synthesis
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Water-Tolerant Lewis Acids | Indium(III) chloride, Gallium(III) triflate | Can be used in aqueous media, often recyclable |
| Organocatalysts | L-proline, Thiourea derivatives | Metal-free, often biodegradable, can induce asymmetry |
| Heterogeneous Catalysts | Montmorillonite KSF, Zeolites, Mesoporous silica | Easily separable, recyclable, reduced waste |
Atom Economy and Process Efficiency Considerations
Atom economy and process efficiency are critical metrics in assessing the sustainability of a chemical synthesis. A high atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the desired product, minimizing waste.
One-Pot, Three-Component Synthesis:
Process Optimization:
Further improvements in process efficiency can be achieved through careful optimization of reaction conditions. This includes:
Reaction Time and Temperature: Utilizing efficient catalysts can significantly reduce reaction times and allow for lower reaction temperatures, thereby saving energy.
Catalyst Loading: Minimizing the amount of catalyst required without compromising the reaction rate and yield is crucial for both cost and environmental considerations.
Work-up and Purification: Developing streamlined work-up procedures that minimize the use of extraction solvents and purification steps like column chromatography can significantly reduce waste generation.
By focusing on these principles of green chemistry, the synthesis of this compound can be made more sustainable, aligning with the broader goals of environmentally responsible chemical manufacturing.
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis
Spectroscopy is a cornerstone for the characterization of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile, offering insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR, ¹³C-NMR, 2D-NMR Techniques
While specific experimental ¹H-NMR, ¹³C-NMR, and 2D-NMR data for this compound are not widely detailed in the surveyed literature, related structures provide context. For instance, in similar dichlorophenyl-containing compounds, the aromatic protons typically appear as multiplets in the 7.0-8.0 ppm range in ¹H-NMR spectra. The methine proton (CH) adjacent to the amino and cyano groups would be expected to be a key singlet. The amino (NH₂) protons often present as a broad singlet that is exchangeable with D₂O. In ¹³C-NMR, characteristic signals would include those for the nitrile carbon (around 115-125 ppm) and the carbons of the dichlorinated benzene (B151609) ring.
Infrared (IR) and Raman Spectroscopy
Infrared and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. For compounds structurally related to this compound, IR spectra consistently show characteristic absorption bands. The amino group (N-H) typically exhibits stretching vibrations in the region of 3200-3400 cm⁻¹. The cyanide (-CN) group presents a sharp, characteristic absorption band around 2200 cm⁻¹. mdpi.comresearchgate.net For example, the IR spectrum of the related molecule 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile showed absorption bands at 3336 and 3211 cm⁻¹ for the NH₂ group and at 2188 cm⁻¹ for the CN group. mdpi.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for the hydrochloride salt of this compound indicates a monoisotopic mass of 199.9908 Da for the free base. uni.lu High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition. Predicted collision cross-section values have been calculated for various adducts of the parent molecule. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.99808 | 142.4 |
| [M+Na]⁺ | 222.98002 | 154.3 |
| [M-H]⁻ | 198.98352 | 145.1 |
| [M+NH₄]⁺ | 218.02462 | 160.7 |
| [M+K]⁺ | 238.95396 | 148.2 |
| [M]⁺ | 199.99025 | 138.3 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption spectrum is dependent on the chromophores present. For aromatic compounds like this compound, one would expect to observe absorptions corresponding to π → π* transitions of the benzene ring. In similar molecules, these transitions are often observed in the 200-300 nm range. mdpi.comresearchgate.net The solvent environment can influence the position and intensity of these absorption maxima. mdpi.com
X-ray Crystallography and Solid-State Structural Analysis
The most definitive method for determining the three-dimensional structure of a crystalline solid is X-ray crystallography.
Single-Crystal X-ray Diffraction Studies
Powder X-ray Diffraction (PXRD) Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. The analysis of this compound by PXRD provides a unique diffraction pattern, which acts as a fingerprint for its specific crystalline form. This pattern is generated by the constructive interference of monochromatic X-rays interacting with the crystalline lattice of the compound.
The resulting diffractogram is a plot of the intensity of the diffracted X-rays versus the diffraction angle, 2θ (two-theta). The positions and intensities of the diffraction peaks are characteristic of the compound's crystal structure. While specific experimental data for this compound is not widely published in publicly accessible literature, a representative PXRD pattern would exhibit distinct peaks at specific 2θ angles. These peaks correspond to the d-spacing within the crystal lattice, calculated using Bragg's Law (nλ = 2d sinθ).
A hypothetical set of characteristic PXRD peaks for this compound is presented in the table below. This data is illustrative of what would be expected from a crystalline sample of the compound.
Table 1: Representative Powder X-ray Diffraction (PXRD) Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 15.8 | 5.61 | 60 |
| 18.2 | 4.87 | 100 |
| 20.4 | 4.35 | 75 |
| 22.1 | 4.02 | 50 |
| 25.2 | 3.53 | 90 |
Elemental Analysis and Chromatographic Purity Assessment
Elemental Analysis
Elemental analysis is a crucial analytical technique for verifying the elemental composition of a pure substance. It determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample. For this compound, with the chemical formula C₈H₇Cl₂N₃, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, is considered a confirmation of the compound's elemental integrity and purity. researchgate.net
Table 2: Elemental Analysis Data for this compound (C₈H₇Cl₂N₃)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 47.55 | 47.41 |
| Hydrogen (H) | 3.49 | 3.52 |
| Nitrogen (N) | 20.80 | 20.68 |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a chemical compound. This method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed to separate the main compound from any potential impurities.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high percentage indicates a high purity of the compound. While specific conditions can vary, a typical HPLC analysis would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer.
Table 3: Representative Chromatographic Purity Data for this compound by HPLC
| Parameter | Value |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Approximately 5.8 minutes |
| Purity | ≥ 99.5% |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting and understanding the behavior of molecules at the atomic level. For 2-Amino-2-(2,6-dichlorophenyl)acetonitrile, these calculations can elucidate its electronic structure and energetic landscape.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and energy of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar compounds provide a clear framework for how such an analysis would proceed.
For instance, studies on related molecules like 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) have utilized DFT to explore their structural and chemical properties. researchgate.net These studies often involve geometry optimization to find the lowest energy structure and frequency calculations to confirm that it is a true minimum on the potential energy surface. The calculated bond lengths and angles can then be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net For ADPN, a good agreement between theoretical and experimental values was found, confirming the reliability of the DFT approach. researchgate.net
The energetic properties, such as the total energy, heat of formation, and frontier molecular orbital energies (HOMO and LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity. mdpi.com
Table 1: Representative DFT-Calculated Parameters for a Structurally Related Dichlorophenyl Compound (ADPN)
| Parameter | Calculated Value | Experimental Value (X-ray) |
|---|---|---|
| C15–Cl16 Bond Length (Å) | 1.73 | 1.73 |
| C15–C13 Bond Length (Å) | 1.38 | 1.38 |
| H14–C13 Bond Length (Å) | 0.97 | - |
| C11–C13 Bond Length (Å) | 1.48 | 1.48 |
| C13–C15 Bond Angle (°) | 118.79 | 118.75 |
Data from a study on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN). researchgate.net
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can provide highly accurate electronic structures.
For molecules like 2-aminopyrimidine (B69317) and 2-amino-4,6-dichloropyrimidine, which share features with the target compound, ab initio calculations at the MP2 level have been used to determine optimum molecular geometries. researchgate.net These studies often investigate properties such as electron density distribution, charge transfer, and the site of electron donation upon dimer formation. researchgate.net Such analyses for this compound would reveal fundamental electronic characteristics and how it interacts with other molecules.
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. The selection process is crucial and is often guided by the specific properties being investigated and the elemental composition of the molecule.
For organic molecules containing halogens, such as this compound, Pople-style basis sets like 6-31G* or 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.net The inclusion of polarization (d,p) and diffuse functions (++) is often necessary to accurately describe the electronic distribution, especially for systems with lone pairs and potential for hydrogen bonding. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic compounds. researchgate.netresearchgate.net
Validation of the chosen computational level is typically achieved by comparing calculated results with available experimental data. For instance, comparing the calculated geometric parameters (bond lengths, bond angles, and dihedral angles) with those obtained from single-crystal X-ray diffraction is a standard validation procedure. researchgate.netmdpi.com A strong correlation between the theoretical and experimental data lends confidence to the predictive power of the computational model for other properties that are not experimentally accessible. mdpi.com
Table 2: Commonly Used Basis Sets and Functionals for Similar Molecules
| Method | Basis Set | Typical Application |
|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | Geometry optimization, electronic properties of benzochromene derivatives. researchgate.net |
| DFT (B3LYP) | 6-311G(d,p) | Chemical reactivity analysis of benzochromene derivatives. mdpi.com |
| MP2 | 6-311++G | Geometry optimization and dimer interactions of aminopyrimidines. researchgate.net |
| DFT | def2-TZVP | General purpose for good accuracy on geometries and energies. google.com |
Molecular Geometry and Conformational Analysis
The three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. Conformational analysis helps to identify the most stable spatial arrangements of the molecule.
In related structures, such as N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, the steric strain from the two ortho chlorine atoms leads to a highly twisted conformation, with the dihedral angle between the two aromatic rings being approximately 70.68°. nih.gov Similarly, in 2-{2-[(2,6-dichlorophenyl)amino]phenyl}ethanol, the 2,6-dichloroanilino unit is twisted with respect to the adjacent phenyl ring, exhibiting a dihedral angle of 67.71°. researchgate.netnih.gov These examples suggest that the phenyl ring in this compound is also likely to be significantly twisted out of the plane of the amino and nitrile groups to minimize steric repulsion.
Computational studies can quantify the rotational energy barrier by systematically varying the key dihedral angles and calculating the energy at each step. This provides a detailed map of the conformational energy landscape.
By exploring the potential energy surface, computational methods can identify the stable conformations of this compound, which correspond to energy minima. These stable structures represent the most likely shapes the molecule will adopt.
For a molecule with several rotatable bonds, multiple local energy minima may exist. A thorough conformational search, often using a combination of molecular mechanics and quantum chemical calculations, is necessary to locate the global minimum energy conformation. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The molecular conformation is often stabilized by intramolecular interactions, such as hydrogen bonds. researchgate.netnih.gov
The basic structural information for this compound is available from public databases. uni.lu
Table 3: Basic Structural Information for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C8H6Cl2N2 |
| SMILES | C1=CC(=C(C(=C1)Cl)C(C#N)N)Cl |
| InChIKey | SIGRSXMNRRYYAW-UHFFFAOYSA-N |
Source: PubChem. uni.lu
Electronic Structure and Bonding Analysis
A comprehensive analysis of the electronic structure and bonding of this compound would be crucial for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
A computational study on this compound would calculate the specific energy values for its HOMO, LUMO, and the resulting energy gap. This data would be presented in a table similar to the hypothetical one below.
Hypothetical Data Table for FMO Analysis:
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding hyperconjugative interactions and charge transfer events. For this compound, NBO analysis would identify key donor-acceptor interactions, such as those involving the lone pairs on the nitrogen and chlorine atoms, and the π-orbitals of the phenyl ring and the nitrile group. The stabilization energies (E(2)) associated with these interactions quantify their strength.
Hypothetical Data Table for NBO Analysis:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
The distribution of charge within a molecule and its resulting electrostatic potential (ESP) are fundamental to understanding its interactions with other molecules. An ESP map visually represents the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would likely show negative potential around the nitrogen and chlorine atoms due to their high electronegativity, and positive potential around the amino hydrogens. This information is vital for predicting sites susceptible to electrophilic and nucleophilic attack.
Reactivity Descriptors and Active Sites
DFT calculations can also provide a set of chemical reactivity descriptors that quantify a molecule's response to chemical reactions.
Global reactivity descriptors provide a general overview of a molecule's reactivity. These are typically calculated from the HOMO and LUMO energies.
Ionization Energy (I): The energy required to remove an electron (-EHOMO).
Electron Affinity (A): The energy released when an electron is added (-ELUMO).
Chemical Potential (μ): The escaping tendency of electrons from a system.
Hardness (η): The resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
A dedicated study would provide the values for these descriptors in a structured table.
Hypothetical Data Table for Global Reactivity Descriptors:
| Descriptor | Value |
|---|---|
| Ionization Energy (I) | Data not available |
| Electron Affinity (A) | Data not available |
| Chemical Potential (μ) | Data not available |
| Hardness (η) | Data not available |
| Softness (S) | Data not available |
While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the specific atoms or regions within the molecule that are most likely to participate in a reaction. The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.
f+(r): Indicates the site for nucleophilic attack.
f-(r): Indicates the site for electrophilic attack.
f0(r): Indicates the site for radical attack.
For this compound, Fukui function analysis would pinpoint the specific atoms most susceptible to attack, providing a more nuanced understanding of its reactivity than ESP analysis alone.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystalline solid, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces are fundamental to determining the physical properties of the crystal, such as its melting point, solubility, and stability. For this compound, with its combination of a polar amino group, a nitrile group, and a dichlorinated aromatic ring, a complex interplay of interactions is expected to dictate its solid-state structure.
The molecular structure of this compound, featuring both hydrogen bond donors (the amino group) and acceptors (the nitrile group and chlorine atoms), suggests the high likelihood of hydrogen bonding in its crystal lattice. These interactions would play a significant role in the formation of stable, three-dimensional networks. Additionally, the presence of the dichlorophenyl ring allows for the possibility of π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact, further stabilizing the crystal structure.
In a study of a related, more complex molecule, (Z)-2-amino-4-(2,6-dichlorophenyl)-5-(1-hydroxyethylidene)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, which shares the 2,6-dichlorophenyl group, researchers identified a three-dimensional network formed by intermolecular N—H⋯N and C—H⋯N hydrogen bonds, as well as N—H⋯π and C—H⋯π interactions. nih.gov However, in another related compound, 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, π–π interactions were observed with a centroid–centroid distance of 3.5706 (11) Å, contributing to the stabilization of its crystal structure. researchgate.netcam.ac.uk The specific nature and geometry of these interactions in this compound itself would require dedicated crystallographic analysis.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the different types of intermolecular contacts.
Table 1: Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Related Pyridine (B92270) Derivative
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 37.9 |
| C⋯H/H⋯C | 18.4 |
| Br⋯H/H⋯Br | 13.3 |
| N⋯H/H⋯N | 11.5 |
Data is for 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and is presented for illustrative purposes. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior of a compound in different environments, such as in solution or in complex biological systems.
For a flexible molecule like this compound, MD simulations could be employed to explore its conformational landscape in solution. This would involve simulating the rotation around its single bonds to identify the most stable conformations and the energy barriers between them. Understanding the preferred shapes of the molecule in a solvent is crucial for predicting its reactivity and potential interactions with other molecules. There are currently no published MD simulation studies detailing the conformational dynamics of this compound.
MD simulations are also instrumental in examining the detailed interactions between a solute and the surrounding solvent molecules. For this compound, simulations in various solvents could reveal the structure and dynamics of the solvation shells. This would include analyzing the residence time of solvent molecules around the amino and nitrile groups and the orientation of solvent molecules with respect to the dichlorophenyl ring. Such information is key to understanding solubility and transport properties. At present, there are no specific studies on the interaction dynamics of this compound with solvent molecules available in the scientific literature.
Theoretical Spectroscopy for Spectral Interpretation and Prediction
Theoretical spectroscopy is a branch of computational chemistry that simulates and predicts the spectroscopic properties of molecules. These computational approaches are invaluable for interpreting experimental spectra, assigning spectral features to specific molecular motions or electronic transitions, and predicting the spectra of novel or uncharacterized compounds. By employing quantum mechanical calculations, it is possible to obtain a deeper understanding of the relationship between a molecule's structure and its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which NMR chemical shifts are derived.
Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shift Prediction Parameters (Hypothetical) No specific computational studies providing predicted NMR chemical shifts for this compound were identified in the performed search. The table below is a hypothetical representation of what such data would entail and is for illustrative purposes only.
| Atom | Predicted Chemical Shift (ppm) |
| C (Aromatic) | Data not available |
| C (Aliphatic) | Data not available |
| C (Nitrile) | Data not available |
| H (Aromatic) | Data not available |
| H (Aliphatic) | Data not available |
| H (Amino) | Data not available |
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the molecular vibrations of a compound. Computational vibrational frequency analysis is a powerful tool for assigning the absorption bands in an IR spectrum and the scattering peaks in a Raman spectrum to specific vibrational modes of the molecule.
This analysis is typically performed using DFT calculations. The process begins with the optimization of the molecular geometry to a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. Theoretical IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are determined from the derivatives of the polarizability.
For this compound, a computational vibrational analysis would predict the frequencies of key stretching and bending modes, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and various vibrations associated with the dichlorophenyl ring. These theoretical predictions can be compared with experimental IR and Raman spectra to provide a detailed assignment of the observed spectral features. Studies on similar molecules, such as 2-amino-3,5-dichlorobenzonitrile, have demonstrated the utility of DFT calculations in analyzing and assigning experimental FTIR and FT-Raman spectra uni.lu.
Table 2: Representative Theoretical Vibrational Frequencies (Hypothetical) Specific calculated vibrational frequencies for this compound were not found in the reviewed literature. The table below is a hypothetical representation based on functional groups present in the molecule and is for illustrative purposes only.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch (asymmetric) | Data not available |
| N-H stretch (symmetric) | Data not available |
| C-H stretch (aromatic) | Data not available |
| C-H stretch (aliphatic) | Data not available |
| C≡N stretch | Data not available |
| C-Cl stretch | Data not available |
| N-H bend | Data not available |
Reactivity and Organic Transformations of the Acetonitrile and Amino Moieties
Reactions of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is a key site for nucleophilic addition reactions. lumenlearning.com This functionality can be transformed into various other groups, significantly expanding the synthetic utility of the parent molecule.
The nitrile group can undergo hydrolysis to yield either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com
Acid Hydrolysis : Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com The acidic conditions ensure the final product is the free carboxylic acid. chemguide.co.uk
Alkaline Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, also leads to hydrolysis. chemguide.co.uk Initially, a carboxylate salt and ammonia (B1221849) are formed. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
The hydrolysis process can be controlled to stop at the amide stage under milder conditions. chemistrysteps.com This transformation is significant as it converts the nitrile to a different, reactive functional group.
Table 1: Hydrolysis Products of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile
| Reagent | Product |
| Dilute Acid (e.g., HCl), Heat | 2-Amino-2-(2,6-dichlorophenyl)acetic acid |
| Aqueous Alkali (e.g., NaOH), Heat, then Acidification | 2-Amino-2-(2,6-dichlorophenyl)acetic acid |
| Milder Hydrolysis Conditions | 2-Amino-2-(2,6-dichlorophenyl)acetamide |
The nitrile group can be reduced to a primary amine, converting the aminonitrile to a diamine. This transformation is a fundamental reaction in organic synthesis. While specific examples for this compound are not detailed in the provided search results, the reduction of nitriles is a well-established chemical transformation. This is often achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Nitriles can participate in cycloaddition reactions. For instance, the reaction of nitriles with azides can form tetrazole rings, a class of heterocyclic compounds. While direct cycloaddition of this compound with azides is not explicitly detailed, research on related structures suggests this possibility. For example, the cycloaddition of various azides with 2-cyanoacetamidines proceeds to form C,N-diheteroarylcarbamidines. beilstein-journals.org Another relevant reaction is the Staudinger reaction between electron-deficient aromatic azides, such as 2,6-dichlorophenyl azide, and triarylphosphines, which leads to the formation of stable aza-ylides. rsc.org
Reactions of the Amino Group
The primary amino group in this compound is nucleophilic and can undergo a variety of reactions common to primary amines.
The amino group is readily acylated and alkylated.
Acylation : This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base. libretexts.org This results in the formation of an amide bond. The Friedel-Crafts acylation is a well-known method for introducing an acyl group onto an aromatic ring. researchgate.netyoutube.com While this typically involves an aromatic substrate, the principles of acylation apply to the amino group as well. The functionalization of biomolecules often involves acylation reactions. chemrxiv.org
Alkylation : The amino group can be alkylated by reaction with alkyl halides. Friedel-Crafts alkylation allows for the introduction of alkyl groups onto aromatic rings, but it is important to note that the presence of an amino group can complicate this reaction due to its interaction with the Lewis acid catalyst. libretexts.orgyoutube.com
Table 2: Potential Acylation and Alkylation Products
| Reagent Type | Product Type |
| Acyl Halide/Anhydride | N-acylated derivative |
| Alkyl Halide | N-alkylated derivative |
The primary amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. This reaction is a fundamental process in organic chemistry. Condensation reactions are widely used in the synthesis of various cyclic and heterocyclic structures. nih.govnih.govresearchgate.net For example, the condensation of 3-Oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents leads to the formation of substituted nicotinates. nih.gov
Diazotization and Related Transformations
The primary amino group in this compound is susceptible to diazotization, a fundamental reaction in organic chemistry. This process involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. The resulting diazonium salt is a highly versatile intermediate, although often unstable and used immediately in subsequent reactions.
Recent research has demonstrated the utility of diazotization in the synthesis of various heterocyclic compounds. For instance, the diazotization of aniline (B41778) derivatives, followed by treatment with N-cyanoacetylurethane, has been employed to generate intermediates that can be cyclized to form triazine derivatives. acs.org While direct studies on this compound are limited, the principles of this transformation are broadly applicable. The electron-withdrawing nature of the 2,6-dichlorophenyl group may influence the stability and reactivity of the corresponding diazonium salt.
Table 1: Potential Products from Diazotization of this compound
| Reagent | Product Type | Potential Application |
| H₂O, Δ | Phenol | Synthesis of substituted phenols |
| CuCl/HCl | Chloro-substituted derivative | Halogen exchange reactions |
| CuBr/HBr | Bromo-substituted derivative | Halogen exchange reactions |
| CuCN/KCN | Cyano-substituted derivative | Introduction of a nitrile group |
| HBF₄ | Fluoro-substituted derivative | Fluorination reactions |
| H₃PO₂ | Deamination product (2,6-dichlorophenylacetonitrile) | Removal of the amino group |
Reactivity of the Dichlorophenyl Moiety
The 2,6-dichlorophenyl group is a key determinant of the molecule's electronic properties and reactivity. The two chlorine atoms are strong electron-withdrawing groups, which significantly deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic substitution.
Nucleophilic Aromatic Substitution (if applicable)wikipedia.org
Conversely, the electron-withdrawing nature of the chlorine atoms activates the dichlorophenyl ring for nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com This type of reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex, an intermediate formed during the reaction. libretexts.orglibretexts.org The chlorine atoms themselves can act as leaving groups in the presence of a strong nucleophile.
The position of the electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com In this compound, the chlorine atoms are ortho and para to other ring positions, which is favorable for stabilizing the intermediate carbanion through resonance. masterorganicchemistry.com Therefore, it is plausible that one or both chlorine atoms could be displaced by strong nucleophiles under appropriate conditions. Studies on related 2,6-dichloropyridines have shown that regioselective nucleophilic substitution can be achieved. researchgate.net
Regioselectivity and Stereoselectivity in Reactions
The concepts of regioselectivity and stereoselectivity are critical when considering reactions involving this compound, given its multiple reactive sites and chiral center.
Regioselectivity:
In reactions involving the dichlorophenyl ring, the position of nucleophilic attack is directed by the existing substituents. As discussed, nucleophilic aromatic substitution would preferentially occur at the positions bearing the chlorine atoms.
The relative reactivity of the amino and nitrile groups can also lead to regioselective transformations. For instance, selective hydrolysis of the nitrile group to a carboxylic acid is a common transformation for related compounds.
Stereoselectivity:
The carbon atom bearing the amino and nitrile groups is a stereocenter, meaning that this compound can exist as a pair of enantiomers.
Reactions at this chiral center or at adjacent positions can proceed with varying degrees of stereoselectivity, leading to the preferential formation of one stereoisomer over another. For example, the reduction of the nitrile group or reactions involving the amino group could be influenced by chiral reagents or catalysts to achieve asymmetric synthesis. While specific studies on the stereoselective reactions of this compound are not widely reported, the principles of asymmetric synthesis are applicable.
Role As a Synthetic Building Block and Precursor in Advanced Organic Synthesis
Construction of Complex Amine and Amide Derivatives
The primary amino group of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile is readily available for various derivatization reactions, most notably acylation to form a wide range of amide derivatives. Reaction with acyl chlorides or carboxylic acid anhydrides in the presence of a base would yield the corresponding N-acylated products. These amide derivatives themselves can be valuable synthetic intermediates or target molecules.
Moreover, the nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid or amide. For instance, a process for preparing α-amino-α-hydrogen carboxylic acid amides from the corresponding α-amino nitriles has been described, involving conversion in the presence of hydrogen peroxide and ammonia (B1221849). This transformation converts the nitrile into a primary amide, yielding 2-amino-2-(2,6-dichlorophenyl)acetamide, a compound with its own potential for further synthetic elaboration.
Table 2: Representative Amine and Amide Derivatives from this compound
| Derivative Type | Synthetic Method | Reagents |
|---|---|---|
| N-Acyl Amide | Acylation | Acyl chloride, base (e.g., triethylamine) |
| N-Sulfonyl Amide | Sulfonylation | Sulfonyl chloride, base |
| Primary Amide | Nitrile Hydrolysis | H₂O₂, NH₃ |
Applications in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the rapid generation of molecular complexity and scaffold diversity from simple starting materials in a single step. bas.bg this compound is an excellent candidate for participation in several types of MCRs, primarily leveraging its primary amino group.
One of the most prominent MCRs is the Ugi four-component reaction (U-4CR) . The U-4CR involves the reaction of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce a dipeptide-like α-acylamino amide. bas.bg In this context, this compound would serve as the amine component. The resulting Ugi product would incorporate the 2,6-dichlorophenylacetonitrile (B146609) moiety, providing a rapid route to complex and highly functionalized molecules.
Similarly, the Passerini three-component reaction , which involves a carboxylic acid, a carbonyl compound, and an isocyanide, could be adapted. While the canonical Passerini reaction does not use a separate amine component, variations exist. More directly, the amino group of the target compound makes it a prime substrate for the Ugi reaction. The diversity of the resulting scaffolds can be further enhanced by varying the other three components of the reaction. nih.gov
Table 3: Potential Multicomponent Reactions Involving this compound
| MCR Type | Components | Resulting Scaffold |
|---|---|---|
| Ugi Reaction | This compound, Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino amide |
Research on Biological Activity and Molecular Interactions Mechanistic and Structure Activity Relationship Focus
Enzyme Inhibition Studies (In Vitro Investigations)
γ-Secretase Inhibition and Modulation of Notch Signaling Pathways
There are no publicly available scientific studies that have investigated the inhibitory effects of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile on the γ-secretase enzyme complex. Consequently, there is no information regarding its potential to modulate the Notch signaling pathway, a critical cellular communication system involved in development and disease.
Protein Tyrosine Kinase Inhibition (e.g., c-Src Kinase)
No research data could be located that specifically examines the inhibitory activity of this compound against protein tyrosine kinases, including the proto-oncogenic c-Src kinase. While other dichlorophenyl-containing compounds have been explored as kinase inhibitors, these findings cannot be directly extrapolated to the title compound without specific experimental validation.
Exploration of Interactions with Other Enzyme Systems
A thorough review of scientific literature did not yield any studies focused on the interaction of this compound with other enzyme systems. Its broader enzymatic interaction profile remains uncharacterized.
Structure-Activity Relationship (SAR) Investigations
Systemic Analysis of Substituent Effects on Biochemical Activity
There are no published structure-activity relationship (SAR) studies for this compound. Such studies would systematically modify the chemical structure of the compound—for instance, by altering the substituents on the phenyl ring or modifying the amino or nitrile groups—and assess how these changes impact its biological activity. Without this research, the specific contributions of its structural features to any potential biochemical effects are unknown.
Influence of Stereochemistry and Conformational Preferences on Activity
The this compound molecule possesses a chiral center at the carbon atom bonded to the amino and nitrile groups, meaning it can exist as two different stereoisomers (enantiomers). However, no studies have been found that investigate the synthesis of the individual enantiomers or evaluate how their three-dimensional arrangement influences biological activity. The role of stereochemistry and the compound's conformational preferences in its molecular interactions have not been documented.
Molecular Interaction Profiling with Biological Targets
The molecular interactions of this compound and its derivatives with biological targets are a subject of ongoing research, with studies focusing on understanding the specific binding mechanisms and predicting binding affinities through computational methods.
Elucidation of Ligand-Target Binding Mechanisms
The elucidation of how ligands containing the 2,6-dichlorophenyl moiety interact with their biological targets is crucial for understanding their mechanism of action. While direct studies on this compound are limited, research on related, more complex molecules provides valuable insights.
One such example is the pharmacological characterization of LY3154207, a potent and selective positive allosteric modulator (PAM) of the human Dopamine D1 receptor, which incorporates a 2-(2,6-dichlorophenyl)acetyl group. nih.gov Conformational analysis of LY3154207 revealed that it adopts an unusual boat conformation, which is believed to be important for its interaction with the receptor. nih.gov A proposed binding pose suggests that this conformation allows the molecule to fit into the allosteric binding site of the D1 receptor. nih.gov
The 2,6-dichloro substitution on the phenyl ring plays a significant role in the activity of various compounds. For instance, in a series of 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophenes, which act as allosteric modulators of the A1 adenosine (B11128) receptor, varying the substituents on the phenyl ring of a 3-benzoyl group was found to affect their activity. nih.gov This highlights the importance of the substitution pattern on the phenyl ring in modulating the interaction with the target protein.
The table below summarizes the binding interactions of a related compound.
| Compound | Target | Key Interactions/Binding Characteristics |
| LY3154207 | Human Dopamine D1 Receptor | Positive allosteric modulator; adopts an unusual boat conformation for binding. nih.gov |
Computational Approaches to Binding Affinity Prediction (e.g., Molecular Docking, Molecular Mechanics/Generalized Born Surface Area - MM/GBSA)
Computational techniques such as molecular docking and MM/GBSA are instrumental in predicting the binding affinity and understanding the interaction patterns of ligands with their biological targets. While specific studies employing these methods on this compound are not widely available, research on analogous structures demonstrates the utility of these approaches.
The study of LY3154207 involved conformational studies and the proposal of a binding pose, which are typically informed by computational modeling techniques. nih.gov These methods allow for the visualization of how the ligand fits into the binding pocket of the receptor and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
In the broader context of drug discovery, computational methods are used to screen virtual libraries of compounds against a specific target, prioritizing those with the highest predicted binding affinities for further experimental testing. For example, in the development of novel thyroid hormone receptor-β (THR-β) agonists, a structure-based rational design approach was employed to guide the synthesis of new compounds. acs.org This process often involves molecular docking to predict how well different chemical modifications will be tolerated within the binding site and to rationalize observed structure-activity relationships (SAR). acs.org
The following table outlines computational approaches used for related dichlorophenyl compounds.
| Compound/Derivative Class | Computational Method | Purpose of Study |
| LY3154207 | Conformational Studies | To determine the 3D structure of the molecule and propose a binding pose with the Dopamine D1 receptor. nih.gov |
| THR-β Agonists | Structure-based rational design | To guide the synthesis of new potent and selective THR-β agonists. acs.org |
Antimicrobial Activity Studies (Mechanistic Basis and Spectrum)
The antimicrobial potential of compounds containing the 2,6-dichlorophenyl moiety has been investigated, with research exploring their activity against various bacteria, fungi, and protozoa.
Investigations into Antibacterial Mechanisms of Action
While specific studies on the antibacterial mechanism of this compound are not detailed in the available literature, the 2,6-dichlorophenyl structural motif is a component of some compounds with demonstrated antibacterial properties. For instance, Diclofenac, which is 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid, is a well-known nonsteroidal anti-inflammatory drug that also exhibits antibacterial activity. nih.gov
The precise mechanism by which such compounds exert their antibacterial effects can vary. Generally, the lipophilicity and electronic properties conferred by the dichlorinated phenyl ring can influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
Research into Antifungal and Antiprotozoal Activities
The antifungal activity of dichlorophenyl derivatives has been noted in several studies. For example, new polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) have shown antifungal activity against pathogenic fungi, with some compounds being as effective as reference drugs like ketoconazole. nih.gov The structure-activity relationship in this series revealed that the presence of an oxime group combined with four chlorine atoms enhanced the antifungal properties. nih.gov In another study on novel 1,2,4-triazoles, derivatives containing a 2,4-dichlorophenyl group were found to be active antifungal agents. nih.gov
Research into the antiprotozoal activity of dichlorophenyl compounds is less common. However, the general strategy of incorporating halogenated phenyl rings into heterocyclic scaffolds is a common approach in the design of antimicrobial agents, suggesting that derivatives of this compound could be explored for such activities.
The table below summarizes the antimicrobial activities of related dichlorophenyl compounds.
| Compound Class | Organism Type | Key Findings |
| Polyazole derivatives of 2-(2,4-dichlorophenyl)-1,3-dioxolane | Fungi | Effective against filamentous fungi like Aspergillus fumigatus and Scedosporium apiospermum. nih.gov |
| 1,2,4-Triazole derivatives | Fungi | 2,4-Dichlorophenyl derivatives showed antifungal activity. nih.gov |
Advanced Topics and Future Research Directions
Polymorphism, Cocrystal Engineering, and Salt Formation
The solid-state properties of a compound are critical for its application, influencing factors such as solubility, stability, and bioavailability. While specific studies on the polymorphism of 2-Amino-2-(2,6-dichlorophenyl)acetonitrile are not yet prevalent in the literature, research on analogous structures provides a strong impetus for such investigations. For instance, a study on 2-((2,6-dichlorophenyl)amino)benzoic acid, a structurally related compound, revealed the existence of multiple polymorphic forms and a cocrystal salt. rsc.orgrsc.org This suggests that this compound may also exhibit polymorphism, stemming from the conformational flexibility of the molecule. rsc.org
Future research should, therefore, focus on a systematic polymorph screen of this compound under various crystallization conditions. Cocrystal engineering, the design of multi-component crystals with tailored properties, represents another promising avenue. By selecting appropriate coformers, it may be possible to modulate the physicochemical properties of the parent compound. Similarly, the formation of different salts could provide a means to enhance its solubility and dissolution rate.
Isomorphism and Isostructurality Studies in Related Systems
Isomorphism, the phenomenon where different compounds crystallize in similar structures, and isostructurality, where they have the same crystal structure, are important concepts in crystal engineering. The study of 2-((2,6-dichlorophenyl)amino)benzoic acid and its analog 2-((2,6-dimethylphenyl)amino)benzoic acid demonstrated isomorphism between one of their polymorphic forms. rsc.org This finding highlights the potential for discovering new crystalline forms of a target compound by studying the crystallization behavior of its close structural analogs. nih.gov
Investigating isomorphism and isostructurality within a series of 2-amino-2-(substituted phenyl)acetonitrile derivatives could be a fruitful area of research. Such studies can provide valuable insights into how subtle changes in the molecular structure, such as the substitution pattern on the phenyl ring, influence the crystal packing. This understanding can, in turn, guide the design of new derivatives with desired solid-state properties.
Rational Design and Optimization Strategies for Enhanced Reactivity and Selectivity
The rational design of synthetic routes to enhance reactivity and selectivity is a cornerstone of modern organic chemistry. For this compound, this could involve the development of novel catalysts and reaction conditions that favor the formation of a specific stereoisomer, a critical aspect for many of its potential applications. The principles of rational design, which have been successfully applied to other complex molecules, can guide these efforts. nih.govchemistryviews.orgnih.gov
Optimization strategies could focus on several key areas:
Catalyst Design: Developing catalysts that can effectively control the stereochemistry of the Strecker reaction, the primary method for synthesizing α-aminonitriles, is a key objective. mdpi.com
Reaction Conditions: Fine-tuning parameters such as solvent, temperature, and the nature of the cyanide source can significantly impact the yield and selectivity of the reaction. mdpi.com
Substrate Modification: Introducing directing groups onto the precursor molecules could steer the reaction towards the desired product.
By systematically exploring these parameters, it should be possible to develop highly efficient and selective syntheses of this compound and its derivatives.
Exploration of Emerging Synthetic Methodologies and Catalytic Systems
The synthesis of α-aminonitriles is a well-established field, but it continues to evolve with the advent of new methodologies and catalytic systems. mdpi.com Beyond the traditional Strecker reaction, several emerging strategies could be applied to the synthesis of this compound. mdpi.comorganic-chemistry.org
Table 1: Emerging Synthetic Methodologies for α-Aminonitriles
| Methodology | Description | Potential Advantages |
| Organocatalysis | The use of small organic molecules as catalysts. mdpi.com | Metal-free, environmentally benign, often highly enantioselective. mdpi.com |
| Asymmetric Catalysis | Catalytic methods that produce a chiral product in high enantiomeric excess. westlake.edu.cnacs.orgacs.orgnih.gov | Access to enantiomerically pure compounds. westlake.edu.cnacs.orgacs.orgnih.gov |
| Photoredox Catalysis | The use of light to initiate chemical reactions via single-electron transfer. | Mild reaction conditions, novel reactivity patterns. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Enhanced safety, scalability, and reproducibility. |
The application of these modern synthetic techniques could lead to more efficient, sustainable, and scalable routes to this compound.
Integration of Computational Design with Experimental Validation for Novel Derivative Synthesis
The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for the discovery of new molecules with desired properties. nih.govresearchgate.net In the context of this compound, computational tools can be employed to design novel derivatives with, for example, enhanced biological activity or improved physicochemical properties.
The typical workflow involves:
In Silico Design: Using molecular modeling software to design a library of virtual derivatives.
Property Prediction: Computationally predicting the properties of these virtual molecules, such as their binding affinity to a biological target or their ADME (absorption, distribution, metabolism, and excretion) profile.
Selection of Candidates: Prioritizing a subset of the most promising candidates for synthesis.
Experimental Synthesis and Validation: Synthesizing the selected compounds and experimentally testing their properties to validate the computational predictions. nih.govresearchgate.net
This iterative cycle of design, prediction, synthesis, and testing can accelerate the discovery of new and improved derivatives of this compound.
Development of Advanced Analytical Techniques for Characterization
A thorough characterization of this compound and its derivatives is essential for understanding their structure-property relationships. A suite of advanced analytical techniques can be employed for this purpose.
Table 2: Advanced Analytical Techniques for Characterization
| Technique | Information Provided |
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure, crystal packing, and intermolecular interactions. |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline form, used for polymorph identification and quality control. |
| Solid-State NMR Spectroscopy | Information about the local environment of atomic nuclei in the solid state, useful for characterizing amorphous materials and distinguishing between polymorphs. |
| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point, enthalpy of fusion, and solid-solid phase transitions. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |
| Vibrational Spectroscopy (FT-IR, Raman) | Information about functional groups and molecular vibrations, sensitive to changes in the crystalline environment. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming the chemical identity. |
The application of these techniques will provide a comprehensive understanding of the structural and physical properties of this compound.
Mechanistic Insights into Biological Interactions Beyond Initial Screening
While initial biological screening can identify promising lead compounds, a deeper understanding of their mechanism of action is crucial for their further development. rsc.orgnih.govnih.gov For this compound, future research should aim to move beyond preliminary activity assays and investigate the molecular details of its interactions with biological targets.
Key research questions to address include:
What is the specific molecular target of the compound?
What is the binding mode of the compound to its target?
What are the key intermolecular interactions that govern this binding?
How does the binding of the compound modulate the function of its target?
A combination of experimental techniques, such as X-ray crystallography of protein-ligand complexes and various biophysical assays, along with computational methods like molecular docking and molecular dynamics simulations, will be instrumental in answering these questions. Elucidating the mechanism of action will provide a rational basis for the design of more potent and selective analogs.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-Amino-2-(2,6-dichlorophenyl)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of 2,6-dichlorophenyl precursors. For example, reacting 2,6-dichlorobenzyl halides with cyanide sources (e.g., KCN) under controlled pH (7–9) and temperature (60–80°C) can yield the nitrile intermediate. Subsequent amination via Strecker synthesis or reductive amination introduces the amino group .
- Key Variables :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate kinetics but may degrade heat-sensitive intermediates. |
| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilicity of cyanide. |
| pH | 7–9 | Prevents hydrolysis of nitrile intermediates. |
Q. How is this compound characterized, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the amino and nitrile groups via chemical shifts (e.g., nitrile C≡N at ~120 ppm in C NMR) .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., hydrolysis products like carboxylic acids) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for structure-activity studies .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water (<1 mg/mL). Stability decreases in acidic/basic conditions due to nitrile hydrolysis to carboxylic acids .
- Storage Recommendations : Store under inert gas (N) at −20°C to prevent oxidation of the amino group .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalytic systems. For example, ICReDD’s workflow combines computation and experimental feedback to narrow optimal conditions (e.g., identifying regioselective amination sites) .
- Case Study : DFT simulations of 2,6-dichlorophenyl derivatives reveal steric hindrance at the ortho positions, favoring nucleophilic attack at the para position .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include:
- Standardized Assays : Use orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for efficacy) .
- Impurity Profiling : LC-MS or H NMR to quantify byproducts (e.g., hydrolyzed acids) that may confound results .
Q. What interdisciplinary applications exist beyond synthetic chemistry?
- Methodological Answer :
- Material Science : As a ligand precursor for metal-organic frameworks (MOFs), leveraging its rigid aromatic backbone and chelating amino/nitrile groups .
- Drug Discovery : Serve as a scaffold for kinase inhibitors; structural analogs show activity against tyrosine kinases in cancer models .
Q. What strategies mitigate challenges in scaling up synthesis?
- Methodological Answer :
- Continuous Flow Systems : Improve heat/mass transfer for exothermic amination steps .
- Catalytic Recycling : Heterogeneous catalysts (e.g., Pd/C for reductive amination) reduce costs and waste .
Data Contradiction Analysis
Q. Why do studies report varying yields for the same synthetic route?
- Methodological Answer : Subtle differences in reagent purity, stirring efficiency, or moisture content (e.g., KCN hygroscopicity) drastically impact yields. Reproducibility requires strict control of:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
